molecular formula C10H9NO3 B556498 5-Hydroxyindole-3-acetic acid CAS No. 54-16-0

5-Hydroxyindole-3-acetic acid

Cat. No.: B556498
CAS No.: 54-16-0
M. Wt: 191.18 g/mol
InChI Key: DUUGKQCEGZLZNO-UHFFFAOYSA-N
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Description

5-Hydroxyindole-3-acetic acid is a primary metabolite of serotonin, a crucial neurotransmitter in the human body. It is produced through the breakdown of serotonin in the liver and is often used as a proxy for measuring serotonin levels in clinical settings . This compound plays a significant role in various biological processes and is a key indicator in the diagnosis of certain medical conditions.

Mechanism of Action

Target of Action

5-Hydroxyindole-3-acetic acid (5-HIAA) is a primary metabolite of serotonin . The compound’s primary targets include L-type calcium channels located on the colonic smooth muscle cells .

Mode of Action

5-HIAA interacts with its targets by accelerating gut contractility via activation of L-type calcium channels . This interaction results in significant changes in the gut’s motility, contributing to the regulation of intestinal physiology .

Biochemical Pathways

5-HIAA is the catabolic end product of the serotonin pathway . It is formed by the oxidative deamination of serotonin by monoamine oxidase, presumably the A isozyme . A wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-hydroxytryptophan (5-HTP) to 5-hydroxyindole (5-HI) via the tryptophanase (TnaA) enzyme .

Pharmacokinetics

The pharmacokinetics of 5-HIAA involves its production through the metabolism of serotonin, primarily by monoamine oxidase in the liver and the lungs . It is subsequently cleared by an active transport mechanism . 5-HIAA is present in body fluids like cerebrospinal fluid (CSF), blood, and urine .

Result of Action

The action of 5-HIAA results in significant increases in serotonin production . It also significantly accelerates the total gut transit time (TGTT) when administered orally in rats . The expression levels of 5-HIAA are different among normal and cancer patients .

Action Environment

The action of 5-HIAA is influenced by environmental factors such as the gut microbiota. The gut microbiota alters intestinal physiology by converting dietary or drug substrates into small bioactive molecules like 5-HIAA . The production of 5-HIAA is inhibited upon pH reduction in in vitro studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyindole-3-acetic acid typically involves the hydroxylation of indole-3-acetic acid. This process can be achieved through various chemical reactions, including the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves biotechnological approaches. These methods utilize microbial fermentation processes where specific strains of bacteria or fungi are employed to convert tryptophan or indole derivatives into this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxyindole-3-acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions include various hydroxylated and substituted indole derivatives, which have significant biological and pharmacological activities .

Properties

IUPAC Name

2-(5-hydroxy-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-7-1-2-9-8(4-7)6(5-11-9)3-10(13)14/h1-2,4-5,11-12H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUGKQCEGZLZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
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DSSTOX Substance ID

DTXSID50861582
Record name (5-Hydroxy-1H-indol-3-yl)acetic acid
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Molecular Weight

191.18 g/mol
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Physical Description

Light red crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name 5-Hydroxyindole-3-acetic acid
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Record name 5-Hydroxyindoleacetic acid
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4), 24 mg/mL
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Record name 5-Hydroxyindoleacetic acid
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CAS No.

54-16-0
Record name 5-Hydroxyindoleacetic acid
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Record name Hydroxyindoleacetic acid
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Record name 5-Hydroxyindole-3-acetic acid
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Record name 5-hydroxyindol-3-ylacetic acid
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Record name 5-HYDROXYINDOLE-3-ACETIC ACID
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Melting Point

161 - 163 °C
Record name 5-Hydroxyindoleacetic acid
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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